molecular formula C7H5IN2 B035820 2-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1227270-26-9

2-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No. B035820
CAS RN: 1227270-26-9
M. Wt: 244.03 g/mol
InChI Key: WSBRJCFHGLRDAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of Pyrrolidine and Piperidine Derivatives : Boto et al. (2001) described a synthesis method for pyrrolidine and piperidine derivatives, which involves oxidative decarboxylation and beta-iodination of alpha-amino acids, potentially applicable for synthesizing 2-iodo-1H-pyrrolo[2,3-c]pyridine derivatives (Boto, Hernández, de Leon, & Suárez, 2001).

  • Molecular Iodine-Mediated Oxidation : Rong et al. (2017) reported a molecular iodine-mediated method for oxidizing pyrrolidines to form N,O-acetals, a technique that might be relevant for modifying this compound (Rong, Yao, Li, & Qu, 2017).

Molecular Structure Analysis

Chemical Reactions and Properties

  • Pyrrolidine Derivatives Synthesis : Wang et al. (2018) described a selective synthesis method for pyrrolidin-2-ones and 3-iodopyrroles, which may be applicable to the formation of this compound derivatives (Wang, Zhang, He, & Fan, 2018).

Physical Properties Analysis

  • Structural and Spectroscopic Analysis : The study by Yang et al. (2023) on the synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl -1H-pyrrolo[2,3-b]pyridine can provide insights into the physical properties of similar compounds like this compound (Yang, Song, Liu, Ban, Liao, Wang, & Zhou, 2023).

Chemical Properties Analysis

  • Study on Iodine Atom Transfer Cyclization : Minakata et al. (2002) explored a unique iodine atom transfer cyclization method, which could be relevant for understanding the chemical properties of this compound (Minakata, Kano, Oderaotoshi, & Komatsu, 2002).

Mechanism of Action

Target of Action

The primary target of 2-iodo-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and survival. By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and induction of apoptosis . By inhibiting FGFRs and disrupting downstream signaling pathways, the compound can potentially halt the proliferation of cancer cells and induce their apoptosis .

Safety and Hazards

The safety information available indicates that “2-iodo-1H-pyrrolo[2,3-c]pyridine” has a GHS07 pictogram, with the signal word "Warning" .

Future Directions

The future directions for “2-iodo-1H-pyrrolo[2,3-c]pyridine” and its derivatives could involve further exploration of their therapeutic potential. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were synthesized, indicating potential for cancer therapy .

properties

IUPAC Name

2-iodo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBRJCFHGLRDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297537
Record name 1H-Pyrrolo[2,3-c]pyridine, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227270-26-9
Record name 1H-Pyrrolo[2,3-c]pyridine, 2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227270-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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